molecular formula C18H19N5O3 B5221258 3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile

3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B5221258
M. Wt: 353.4 g/mol
InChI Key: BIMBCYAWZKNQMH-UHFFFAOYSA-N
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Description

3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile is a chemical compound that is quite intriguing due to its complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the nitration of a phenyl ring, followed by the formation of a pyrazole ring system The process often starts with the nitration of benzene derivatives to obtain the 3-nitrophenyl group This intermediate is then subjected to cyclization reactions to introduce the pyrazole ring

Industrial Production Methods

On an industrial scale, the production of such compounds requires stringent control over reaction conditions, including temperature, pressure, and the use of specific catalysts. The production process often involves large-scale nitration and cyclization reactions, followed by purification steps to achieve the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes: This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution. For instance, the nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas. Similarly, the nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

The common reagents used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for hydrolysis, and oxidizing agents like potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while hydrolysis of the nitrile group can produce carboxylic acids.

Scientific Research Applications

3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile has significant applications in scientific research. In medicinal chemistry, it is studied for its potential as a pharmaceutical intermediate or active ingredient. In biology, it is used in studies involving enzyme inhibition and signal transduction pathways. Its unique structure makes it a valuable tool in the development of new drugs and therapeutic agents. In industry, it can be utilized in the synthesis of other complex organic molecules, serving as a building block in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. For instance, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways. The piperidinylcarbonyl group can interact with biological molecules, altering their function and leading to various biological effects. The nitrophenyl group can be involved in redox reactions, influencing the compound's overall activity and stability.

Comparison with Similar Compounds

Compared to similar compounds, 3-[3-(3-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include other pyrazole derivatives and nitrile-containing molecules, which may share some structural features but differ in their overall activity and applications.

  • 3-(4-nitrophenyl)-1H-pyrazole

    : Similar in structure but lacks the piperidinylcarbonyl group, resulting in different biological activities.

  • 4-(1-piperidinylcarbonyl)-1H-pyrazole

    : Contains the piperidinylcarbonyl group but lacks the nitrophenyl group, leading to varied applications in medicinal chemistry.

By understanding the unique aspects of this compound, researchers can further explore its potential and optimize its use in various fields.

Properties

IUPAC Name

3-[3-(3-nitrophenyl)-4-(piperidine-1-carbonyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c19-8-5-11-22-13-16(18(24)21-9-2-1-3-10-21)17(20-22)14-6-4-7-15(12-14)23(25)26/h4,6-7,12-13H,1-3,5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMBCYAWZKNQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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